6-Bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one
Description
BenchChem offers high-quality 6-Bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromo-1-(2-methoxyethyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-12-6-5-10-7(9)3-2-4-8(10)11/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIDTLVEQNWSJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's structure, characterized by a bromine atom and a methoxyethyl substituent on a dihydropyridinone ring, suggests unique interactions with biological targets. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
The biological activity of 6-Bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one is believed to stem from its ability to interact with various molecular targets. Preliminary studies indicate that it may modulate enzyme activity and receptor binding, potentially influencing pathways involved in cancer progression and microbial resistance. The presence of the bromine atom enhances hydrophobic interactions, which may increase binding affinity to target proteins.
Anticancer Properties
Research has indicated that 6-Bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one exhibits significant anticancer activity. A study evaluating its effects on colorectal cancer cells demonstrated that the compound inhibits cell proliferation through apoptosis induction and cell cycle arrest at the G1 phase. The IC50 value for this compound was reported to be approximately 15 µM, indicating potent activity against cancer cell lines .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial effects. In vitro studies revealed that it possesses activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL depending on the bacterial strain tested. Notably, it was effective against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential as a lead compound for developing new antibiotics .
Study 1: Anticancer Activity
In a controlled study involving human colorectal cancer cell lines (HT-29), treatment with varying concentrations of 6-Bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 5 | 85 | 10 |
| 10 | 60 | 25 |
| 15 | 30 | 50 |
Study 2: Antimicrobial Efficacy
A separate investigation assessed the antimicrobial efficacy of the compound against various bacterial strains. The results indicated significant inhibition of bacterial growth at lower concentrations compared to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of 6-Bromo-1-(2-methoxyethyl)-1,2-dihydropyridin-2-one. Preliminary data suggest moderate oral bioavailability with an estimated half-life of approximately 3 hours in animal models. Further investigations are needed to elucidate its metabolic pathways and potential interactions with other drugs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
